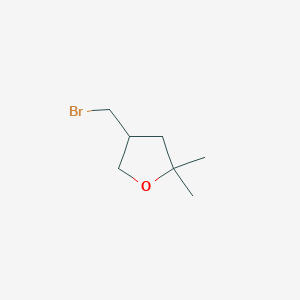![molecular formula C9H18N2O3 B6599871 tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate CAS No. 1501977-28-1](/img/structure/B6599871.png)
tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate, also known as TBAMAC, is an organic compound that has been studied for its potential applications in various scientific research fields. TBAMAC is a unique compound due to its ability to form strong hydrogen bonds, which makes it a useful tool in a range of laboratory experiments. Additionally, this paper will discuss potential future directions for the use of TBAMAC in research.
Scientific Research Applications
Tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate has been used in a variety of scientific research applications. It has been used to study the properties of proteins, nucleic acids, and other biomolecules. Additionally, this compound has been used in the synthesis of novel compounds, such as peptides and other small molecules. It has also been used to study the structure and function of enzymes, as well as to investigate the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate is not fully understood. However, it is believed that the compound forms strong hydrogen bonds with the target molecule, which helps to stabilize the molecule and facilitate the desired reaction. Additionally, this compound has been shown to increase the solubility of certain molecules, which can be beneficial in certain applications.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In particular, it has been shown to have an effect on the activity of certain enzymes, which can be beneficial in certain research applications. Additionally, this compound has been studied for its potential use in the treatment of certain diseases, such as cancer. However, more research is needed to fully understand the potential therapeutic effects of this compound.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, this compound is relatively inexpensive, which makes it a cost-effective choice for research applications. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic in large doses, so it should be handled with care.
Future Directions
There are several potential future directions for the use of tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate in research. For example, this compound could be used to study the structure and function of proteins, as well as to investigate the mechanism of action of drugs. Additionally, this compound could be used in the synthesis of novel compounds, such as peptides and other small molecules. Finally, this compound could be used in the development of new therapeutic agents to treat a variety of diseases, including cancer.
Synthesis Methods
Tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate can be synthesized through a number of different methods. The most common method is the reaction of this compound with a base, such as sodium hydroxide, to form the desired product. This reaction is typically carried out in an aqueous solution at room temperature, and can be monitored using thin-layer chromatography or other analytical techniques.
properties
IUPAC Name |
tert-butyl 3-(aminooxymethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-4-7(5-11)6-13-10/h7H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZCKQHZPFBBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)

![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)



![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)


![2-[(3R)-pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B6599864.png)
![(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane](/img/structure/B6599876.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)

